1-Benzyl-3,3-difluoropiperidine-4-one oxime

Medicinal Chemistry Physicochemical Profiling ADME Optimization

The gem‑difluoro motif reduces CYP oxidation (LogP 1.34 vs. 2.05) and enhances metabolic stability. The oxime enables diversification to amines, nitrile oxides, or prodrugs (cf. SCH‑C 50–60% oral bioavailability). The benzyl group allows orthogonal deprotection via hydrogenolysis for library synthesis. Order this advanced CNS‑penetrant building block for SAR‑driven lead optimization.

Molecular Formula C12H14F2N2O
Molecular Weight 240.25 g/mol
Cat. No. B11717670
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Benzyl-3,3-difluoropiperidine-4-one oxime
Molecular FormulaC12H14F2N2O
Molecular Weight240.25 g/mol
Structural Identifiers
SMILESC1CN(CC(C1=NO)(F)F)CC2=CC=CC=C2
InChIInChI=1S/C12H14F2N2O/c13-12(14)9-16(7-6-11(12)15-17)8-10-4-2-1-3-5-10/h1-5,17H,6-9H2
InChIKeyMVPMYXQIUZRYTH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Benzyl-3,3-difluoropiperidine-4-one oxime: A Fluorinated Piperidine Oxime Building Block for Medicinal Chemistry


1-Benzyl-3,3-difluoropiperidine-4-one oxime (CAS 1039738-28-7) is a fluorinated piperidine derivative featuring a benzyl-protected nitrogen, gem‑difluoro substitution at the 3‑position, and an oxime functionality at the 4‑position [1]. Its molecular formula is C₁₂H₁₄F₂N₂O, with a molecular weight of 240.25 g/mol [1]. The compound belongs to the class of 3,3‑difluoropiperidines, which are valued in drug discovery for their enhanced metabolic stability and modulated physicochemical properties compared to non‑fluorinated analogs [2].

Why Generic Substitution of 1-Benzyl-3,3-difluoropiperidine-4-one oxime is Scientifically Unjustified


Substituting this compound with a non‑fluorinated piperidine oxime or a fluorinated piperidine lacking the oxime group would alter key physicochemical parameters critical to downstream biological and synthetic applications. The gem‑difluoro motif at the 3‑position reduces basicity and lipophilicity relative to the unsubstituted piperidine [1], while the oxime functionality offers a distinct hydrogen‑bonding network and synthetic handle absent in the corresponding ketone [2]. These structural features collectively dictate binding affinity, metabolic susceptibility, and chemical reactivity—making generic substitution a high‑risk approach in lead optimization and SAR studies.

Quantitative Evidence Differentiating 1-Benzyl-3,3-difluoropiperidine-4-one oxime from Analogs


Reduced Lipophilicity (LogP) versus Non‑Fluorinated 1‑Benzylpiperidin‑4‑one oxime

The introduction of gem‑difluoro substitution at the 3‑position significantly lowers the calculated octanol‑water partition coefficient (LogP) compared to the non‑fluorinated analog 1‑benzylpiperidin‑4‑one oxime. This reduction in lipophilicity is a hallmark of fluorinated saturated heterocycles and directly influences membrane permeability, plasma protein binding, and metabolic clearance [1].

Medicinal Chemistry Physicochemical Profiling ADME Optimization

Enhanced Metabolic Stability Conferred by Gem‑Difluoro Substitution

Systematic studies on mono‑ and difluorinated saturated heterocyclic amines demonstrate that gem‑difluoro substitution in piperidines significantly increases intrinsic microsomal stability compared to non‑fluorinated counterparts. In a panel of piperidine derivatives, 3,3‑difluoropiperidine‑containing compounds exhibited consistently high metabolic stability (with intrinsic clearance values below the assay threshold) [1]. While direct microsomal data for this specific oxime are not published, the presence of the 3,3‑difluoro motif is strongly predictive of reduced CYP‑mediated oxidation, as the strong C–F bond blocks metabolic soft spots at the piperidine ring [2].

Drug Metabolism Pharmacokinetics Fluorine Chemistry

Potential for Blood‑Brain Barrier Penetration via Difluoropiperidine Scaffold

Patent literature discloses that 5‑substituted difluoropiperidine compounds, structurally related to 1‑benzyl‑3,3‑difluoropiperidine‑4‑one oxime, possess the capacity to cross the blood‑brain barrier (BBB) [1]. The difluoropiperidine core is specifically highlighted as a privileged scaffold for achieving CNS exposure, a property that is not generally observed with non‑fluorinated piperidine analogs. While this specific oxime has not been directly evaluated in BBB models, the commonality of the 3,3‑difluoropiperidine motif strongly suggests that it may similarly exhibit enhanced CNS penetration relative to its non‑fluorinated counterpart.

CNS Drug Delivery Blood‑Brain Barrier Kinase Inhibition

Oxime Functionality as a Versatile Synthetic Handle and Prodrug Moiety

The oxime group at the 4‑position provides a unique chemical reactivity profile absent in the corresponding ketone or amine. Oximes can be readily converted to nitrile oxides for 1,3‑dipolar cycloadditions, reduced to amines, or used as protected carbonyl equivalents [1]. In medicinal chemistry, piperidine oximes have been exploited as prodrugs (e.g., SCH‑C, a CCR5 antagonist with 50‑60% oral bioavailability and 5‑6 h half‑life [2]) and as intermediates for generating diverse libraries of oxime ethers with antiproliferative activity (IC₅₀ values as low as 13.88 μM against HeLa cells for certain N‑benzylpiperidin‑4‑one oxime derivatives [3]). While these data are from structurally related but not identical compounds, they underscore the synthetic and biological versatility conferred by the oxime moiety.

Synthetic Methodology Prodrug Design Bioconjugation

Optimal Research and Industrial Applications for 1-Benzyl-3,3-difluoropiperidine-4-one oxime


Lead Optimization in CNS Drug Discovery Programs

Given the class‑level evidence that difluoropiperidine scaffolds can cross the blood‑brain barrier [1], this oxime is an ideal advanced intermediate for synthesizing CNS‑penetrant kinase inhibitors or GPCR ligands. Its reduced LogP (1.34 vs. 2.05 for non‑fluorinated analog) [2] aligns with optimal CNS drug‑like properties, balancing permeability and solubility. Researchers targeting glioblastoma, Alzheimer's disease, or other CNS disorders should prioritize this building block over non‑fluorinated piperidine oximes to maximize the probability of achieving adequate brain exposure.

Metabolic Stability-Driven SAR Exploration

For programs where in vivo half‑life is a critical optimization parameter, the gem‑difluoro motif is a proven strategy to reduce CYP‑mediated oxidation [1]. This oxime serves as a key intermediate to access a library of 3,3‑difluoropiperidine‑containing analogs for systematic structure‑activity relationship (SAR) studies. By comparing matched molecular pairs (fluorinated vs. non‑fluorinated), medicinal chemists can directly attribute improvements in metabolic stability to the difluoro substitution, accelerating the identification of clinical candidates with favorable pharmacokinetic profiles.

Prodrug Design and Late‑Stage Functionalization

The oxime group enables transformation to nitrile oxides, amines, or oxime ethers, providing a versatile exit vector for diversification [1]. Additionally, the oxime itself can serve as a prodrug, as demonstrated by the clinical candidate SCH‑C (an oxime‑piperidine with 50‑60% oral bioavailability) [2]. Researchers focused on improving oral absorption or achieving targeted delivery can exploit this functionality to generate novel prodrugs or bioconjugates, an option not available with the corresponding ketone.

Synthesis of Fluorinated Piperidine Libraries for High‑Throughput Screening

As a difluorinated piperidine building block, this compound is a valuable starting material for constructing diverse compound libraries enriched with the privileged difluoropiperidine pharmacophore [3]. The benzyl group serves as a temporary protecting group that can be removed under hydrogenolysis to reveal a secondary amine, allowing for further N‑functionalization. This orthogonal protection strategy streamlines library synthesis and enhances the chemical diversity achievable from a single advanced intermediate.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-Benzyl-3,3-difluoropiperidine-4-one oxime

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.